![molecular formula C12H9ClN4S B14897196 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structural features, which include a chloropyridinyl group and a triazolopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine typically involves a multi-step process. One common synthetic route starts with the reaction of 2-chloro-5-(chloromethyl)pyridine with primary aliphatic amines, hydrazine, or hydrazide to form intermediate compounds. These intermediates then undergo cyclization reactions to yield the desired triazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts, such as dicationic molten salts, has been explored to enhance the efficiency of the synthesis process . These catalysts not only improve reaction rates but also facilitate the recovery and reuse of catalytic materials, making the process more sustainable.
化学反応の分析
Types of Reactions
3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products retain the core triazolopyridine structure while exhibiting modified chemical properties.
科学的研究の応用
3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine has found applications in several scientific research areas:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
作用機序
The mechanism of action of 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridine derivatives and pyridopyrimidine compounds. These compounds share structural similarities and exhibit comparable chemical reactivity.
Uniqueness
What sets this compound apart is its specific combination of a chloropyridinyl group and a triazolopyridine moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
特性
分子式 |
C12H9ClN4S |
|---|---|
分子量 |
276.75 g/mol |
IUPAC名 |
3-[(6-chloropyridin-3-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H9ClN4S/c13-10-5-4-9(7-14-10)8-18-12-16-15-11-3-1-2-6-17(11)12/h1-7H,8H2 |
InChIキー |
NQGBCXSRPPTMFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1)SCC3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


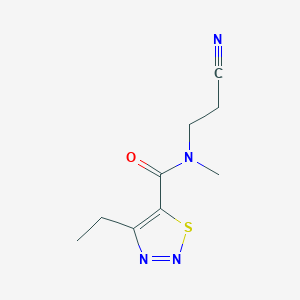
![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)


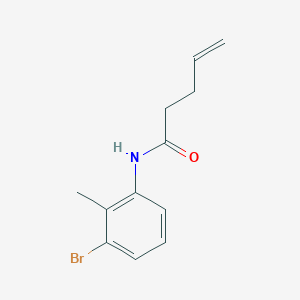

![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
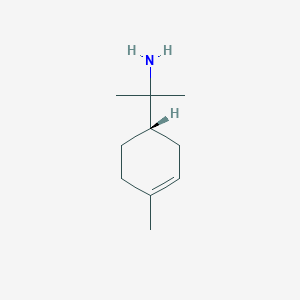
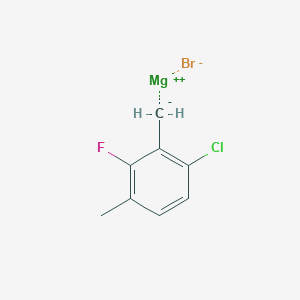

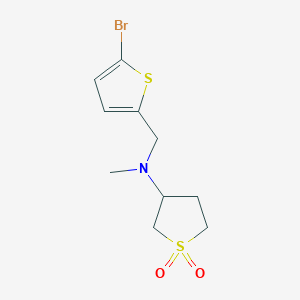
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)

